3-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-(1-methylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-18(15,16)14-5-2-8(7-14)17-10-9(6-11)12-3-4-13-10/h3-4,8H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNUHGDRBWZFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Pyrrolidin-3-ol
The sulfonylation of pyrrolidin-3-ol with methylsulfonyl chloride (MsCl) is a straightforward method to introduce the methylsulfonyl group.
- Reagents : Pyrrolidin-3-ol (1.0 eq), MsCl (1.2 eq), triethylamine (TEA, 2.0 eq).
- Solvent : Dichloromethane (DCM).
- Conditions : 0°C → room temperature, 2–4 hours.
- Workup : Aqueous extraction, drying (Na₂SO₄), and solvent evaporation.
Yield : 85–90% (crude), requiring purification via silica gel chromatography (ethyl acetate/hexanes).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 4.35 (m, 1H, -CH(OH)-), 3.40–3.20 (m, 4H, pyrrolidine-H), 2.95 (s, 3H, -SO₂CH₃).
- LC-MS : m/z 194.1 [M+H]⁺.
Synthesis of 3-Halopyrazine-2-carbonitrile
Direct Chlorination of Pyrazine-2-carbonitrile
Chlorination at position 3 of pyrazine-2-carbonitrile remains challenging due to regioselectivity issues.
Procedure :
- Reagents : Pyrazine-2-carbonitrile (1.0 eq), phosphorus oxychloride (POCl₃, 3.0 eq).
- Catalyst : AlCl₃ (0.1 eq).
- Conditions : Reflux (110°C), 6–8 hours.
- Workup : Quenching with ice-water, neutralization (NaHCO₃), extraction (EtOAc).
Yield : 40–50% (low due to competing side reactions).
Characterization :
- ¹³C NMR (101 MHz, CDCl₃): δ 152.1 (C≡N), 145.6 (C-Cl).
Coupling Strategies for Ether Bond Formation
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring facilitates SNAr reactions with alkoxide nucleophiles.
Procedure :
- Reagents : 3-Chloropyrazine-2-carbonitrile (1.0 eq), 1-(methylsulfonyl)pyrrolidin-3-ol (1.2 eq), NaH (1.5 eq).
- Solvent : Dimethylformamide (DMF).
- Conditions : 80°C, 12 hours.
- Workup : Dilution with H₂O, extraction (EtOAc), column chromatography.
Yield : 55–60%.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazine-H), 4.80 (m, 1H, -OCH-), 3.60–3.20 (m, 4H, pyrrolidine-H), 3.05 (s, 3H, -SO₂CH₃).
- HRMS : m/z 313.0824 [M+H]⁺ (calc. 313.0820).
Ullmann-Type Coupling
Copper-catalyzed C-O bond formation offers an alternative pathway.
- Reagents : 3-Bromopyrazine-2-carbonitrile (1.0 eq), 1-(methylsulfonyl)pyrrolidin-3-ol (1.5 eq), CuI (0.2 eq), 1,10-phenanthroline (0.4 eq), Cs₂CO₃ (2.0 eq).
- Solvent : DMF.
- Conditions : 100°C, 24 hours.
- Workup : Filtration through Celite®, solvent removal, chromatography.
Yield : 50–55%.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| SNAr | 55–60% | Mild conditions, no metal catalyst | Requires activated aryl halide |
| Ullmann Coupling | 50–55% | Tolerates electron-deficient substrates | High catalyst loading, long reaction time |
| Mitsunobu Reaction | 60–65% | High stereochemical control | Expensive reagents, sensitive to moisture |
Optimization Insights
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
This compound exhibits reactivity at two key functional groups: the carbonitrile (cyano) group and the methylsulfonyl (mesyl) group.
Substitution at the Carbonitrile Group
The carbonitrile group is a strong electron-withdrawing group, making it susceptible to nucleophilic attack. This functional group can participate in nucleophilic substitution reactions , where the cyano group acts as a leaving group. Such reactions typically occur under basic or acidic conditions, depending on the nucleophile and reaction conditions.
Substitution at the Methylsulfonyl Group
The methylsulfonyl group attached to the pyrrolidine ring is another reactive site. Methylsulfonyl groups are well-known as good leaving groups, facilitating nucleophilic displacement . For example, in related compounds, methanesulfonyl chloride derivatives undergo displacement reactions with nucleophiles like diethylmalonate in the presence of bases such as potassium tert-butoxide or sodium ethoxide . This suggests similar reactivity for the methylsulfonyl group in the target compound.
Amide Formation and Coupling Reactions
While the target compound itself does not contain an amide group, its structural analogs and related compounds often participate in amide formation . For instance, amide synthesis typically involves coupling carboxylic acids with amines using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMSO (dimethyl sulfoxide) . This suggests that if the carbonitrile group in the target compound were hydrolyzed to a carboxylic acid (a common transformation for nitriles), it could undergo similar coupling reactions to form amides.
Reactions Involving Heterocyclic Systems
The pyrazine ring in the compound is a nitrogen-containing heterocycle, which can participate in electrophilic aromatic substitution or coordination chemistry . While specific interactions are not detailed in the provided sources, pyrazine derivatives are known to engage in hydrogen bonding and metal-ligand interactions due to the electron-deficient nature of the ring .
Steric and Electronic Effects
The methylsulfonyl group and pyrrolidine ring introduce steric and electronic constraints that influence reactivity. For example, bulky substituents on the pyrrolidine ring may hinder nucleophilic attack at the adjacent methylsulfonyl group, while electron-withdrawing effects from the pyrazine ring could stabilize transition states during substitution reactions .
Solvent and Catalyst Considerations
The synthesis and reactivity of this compound are influenced by solvent choice. Common solvents include toluene, dimethylformamide (DMF), or acetonitrile , which facilitate reactions by stabilizing intermediates or enhancing nucleophilicity . Catalysts like HATU (a carbodiimide reagent) are often used to accelerate coupling reactions in related systems .
Scientific Research Applications
Medicinal Chemistry
3-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile serves as a scaffold for the development of new pharmaceuticals. Its structural properties allow it to interact with various biological targets, making it a candidate for drug design aimed at specific enzymes or receptors.
Key Applications :
- Anticancer Research : Pyrazine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, studies indicate that related compounds can enhance the efficacy of existing chemotherapeutics like doxorubicin by exhibiting synergistic effects against resistant cancer cell lines.
Biological Research
The compound's biological activity has been investigated in various contexts:
- Antimicrobial Activity : Research on pyrazine derivatives has demonstrated significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) of these compounds suggest potential for the development of new antimicrobial agents.
Materials Science
Due to its unique electronic and optical properties, this compound is explored in materials science for applications in developing novel materials with specific functionalities.
Potential Targets
- Checkpoint Kinase 1 (Chk1) : Similar compounds have been shown to inhibit Chk1 activity, which plays a crucial role in the DNA damage response pathway. Inhibition can disrupt cell cycle checkpoints, leading to uncontrolled cell proliferation.
Antimicrobial Efficacy
A study evaluated the antimicrobial potency of related pyrazine derivatives against Mycobacterium tuberculosis, revealing MIC values significantly lower than standard treatments. This underscores the potential for developing new treatments based on structural modifications of this compound.
Antitumor Activity
In vitro studies have demonstrated that certain pyrazole compounds can induce apoptosis in breast cancer cell lines. The structural features of these compounds enhance their therapeutic potential, warranting further investigation into their anticancer properties.
Mechanism of Action
The mechanism of action of 3-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyrazine-2-carbonitrile
- 3-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine-2-carbonitrile
Uniqueness
3-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound characterized by its unique structural features, including a pyrazine ring, a nitrile group, and a pyrrolidine ring with a methylsulfonyl substituent. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 273.31 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to diverse derivatives with potentially enhanced biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The presence of the methylsulfonyl group may enhance binding affinity and selectivity towards target molecules, potentially modulating their activity. Preliminary studies suggest that the compound may inhibit certain enzymatic pathways, although detailed mechanisms remain to be elucidated.
Cytotoxicity and Antitumor Activity
In vitro studies on related pyrazine derivatives have demonstrated cytotoxic effects on cancer cell lines. For example, quinoxaline derivatives have been reported to exhibit IC50 values in the low micromolar range against HCT116 and MCF7 cell lines, suggesting potential for anticancer applications. Although specific data for this compound is not yet available, its structural analogs could offer insights into its cytotoxic potential .
Research Findings
Case Studies
A dissertation highlighted the screening of compounds similar to this compound for their effects on bacterial secretion systems. The study revealed that certain analogs could significantly reduce the secretion of virulence factors in pathogenic bacteria, indicating a promising avenue for further exploration in drug development .
Q & A
Q. Key Considerations :
- Control reaction temperatures to avoid decomposition of the methylsulfonyl group.
- Use anhydrous conditions to prevent hydrolysis of the nitrile group.
Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
Q. Basic
- ¹H/¹³C NMR : Critical for confirming regiochemistry and substituent orientation. For example, the methine proton adjacent to the oxygen in pyrrolidine appears as a multiplet at δ 4.2–4.5 ppm, while pyrazine protons resonate as singlets near δ 8.5–9.0 ppm .
- IR Spectroscopy : The nitrile group exhibits a sharp peak at ~2200–2250 cm⁻¹, and sulfonyl groups show strong S=O stretches at 1150–1350 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 309.0825).
Q. Resolving Contradictions :
- Compare experimental data with computational predictions (e.g., DFT calculations).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
What is the proposed mechanism of action for this compound in kinase inhibition studies?
Basic
While direct mechanistic data for this compound is limited, structural analogs (e.g., pyrrolidine-containing kinase inhibitors) suggest:
- Binding Mode : The methylsulfonyl group interacts with hydrophobic pockets in kinase ATP-binding sites, while the pyrazine-carbonitrile moiety engages in hydrogen bonding with catalytic lysine residues .
- Selectivity : The pyrrolidine oxygen may act as a hydrogen-bond acceptor, enhancing selectivity for specific kinase isoforms (e.g., CHK1 or TrkA) .
Q. Experimental Validation :
- Conduct kinase inhibition assays (e.g., ADP-Glo™) across a panel of kinases.
- Use X-ray crystallography or cryo-EM to resolve binding interactions .
How can researchers address contradictory cytotoxicity data for this compound across different cell lines?
Advanced
Contradictions often arise due to:
- Cell Line Variability : Differences in expression of target kinases or efflux pumps (e.g., P-gp). Validate target engagement via Western blotting or cellular thermal shift assays (CETSA).
- Assay Conditions : Optimize incubation time (e.g., 48–72 hours) and serum content (≤10% FBS) to reduce off-target effects .
- Metabolic Stability : Assess compound stability in cell culture media using LC-MS to rule out degradation artifacts.
What strategies are recommended to improve the aqueous solubility of this compound for in vivo studies?
Q. Advanced
- Co-Solvents : Use DMSO (≤10%) or cyclodextrin-based formulations.
- Salt Formation : Explore hydrochloride or mesylate salts if ionizable groups are present.
- Prodrug Design : Introduce phosphate or PEGylated groups at the pyrrolidine oxygen to enhance solubility .
How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
Advanced
Key Modifications and Effects :
Q. Methodology :
- Synthesize analogs via parallel chemistry (e.g., Ugi reactions) and screen in kinase panels.
- Use molecular docking to prioritize substituents with favorable binding energies .
What computational modeling approaches are suitable for predicting the binding interactions of this compound with kinase targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP pockets (PDB: 4YXY for CHK1).
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and residue flexibility .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities for SAR refinement .
How should researchers analyze conflicting spectral data (e.g., NMR shifts) for intermediates in the synthesis of this compound?
Q. Advanced
- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected shifts in carbonyl or nitrile groups.
- Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering in pyrrolidine) causing signal broadening.
- Cross-Validation : Compare experimental data with synthetic intermediates reported in analogous pathways (e.g., pyrazine-carbonitrile derivatives in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
